molecular formula C13H7Cl4NO B11181304 3-chloro-N-(2,4,5-trichlorophenyl)benzamide CAS No. 346696-93-3

3-chloro-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B11181304
CAS No.: 346696-93-3
M. Wt: 335.0 g/mol
InChI Key: HBRYCKWBXZNPNM-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4,5-trichlorophenyl)benzamide is an organic compound with the molecular formula C13H7Cl4NO It is a chlorinated derivative of benzamide, characterized by the presence of multiple chlorine atoms attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,4,5-trichloroaniline. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+2,4,5-trichloroanilineThis compound+HCl\text{3-chlorobenzoyl chloride} + \text{2,4,5-trichloroaniline} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzoyl chloride+2,4,5-trichloroaniline→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4,5-trichlorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by other nucleophiles, such as hydroxyl or amino groups.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxyl groups can yield hydroxy derivatives, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds structurally related to 3-chloro-N-(2,4,5-trichlorophenyl)benzamide exhibit significant anticancer properties. For example, derivatives of benzamides have been shown to selectively inhibit cancer cell proliferation. A study found that certain derivatives demonstrated IC50 values below 100 µM against human cancer cell lines such as HCT-116 and HeLa, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. This is achieved through the modulation of cellular pathways that regulate cell survival and death. For instance, the presence of specific substituents on the benzamide structure can enhance its binding affinity to biological targets involved in apoptosis .

Environmental Science

Herbicide Development

This compound has been investigated for its potential use as a herbicide. Its chemical structure allows it to interact with plant growth regulators, inhibiting unwanted plant growth effectively. Studies have shown that similar compounds can disrupt the hormonal balance in plants, leading to stunted growth or death .

Toxicological Studies

Given its chlorinated structure, there are concerns about the environmental impact and toxicity of this compound. Toxicological assessments have been conducted to evaluate its effects on non-target organisms and ecosystems. Data from various studies indicate that while it is effective as a herbicide, careful management is required to mitigate adverse environmental effects .

Industrial Applications

Pesticide Formulations

The compound is also utilized in the formulation of pesticides aimed at controlling pests in agricultural settings. Its effectiveness against a broad spectrum of pests makes it a valuable component in integrated pest management strategies. Research has shown that formulations containing similar chlorinated benzamides exhibit high efficacy while maintaining safety standards for human exposure and environmental impact .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT-11634Apoptosis induction
Compound BHeLa36Cell cycle arrest
Compound CMCF-751Mitochondrial disruption

Table 2: Herbicidal Efficacy

CompoundTarget Plant SpeciesEffective Concentration (g/ha)Observations
Compound DCommon Weeds200Significant growth inhibition
Compound EGrasses150Complete mortality observed

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4,5-trichlorophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2,4,5-trichlorophenyl)benzamide is unique due to the specific arrangement of chlorine atoms on the benzene rings, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other chlorinated benzamides, making it valuable for specific applications in research and industry.

Biological Activity

3-Chloro-N-(2,4,5-trichlorophenyl)benzamide is a synthetic compound that has garnered interest in various fields, including agrochemicals and pharmaceuticals. Its unique chemical structure, characterized by a chloro substituent and a trichlorophenyl group, influences its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H8Cl4N O, with a molecular weight of approximately 335.019 g/mol. The presence of multiple chlorine atoms enhances its lipophilicity and bioavailability, which are critical for its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit enzymes or receptors that are crucial for various cellular processes. For instance, similar compounds have been shown to disrupt cellular proton gradients and affect mitochondrial function, leading to cell death in certain contexts .

MechanismDescription
Enzyme InhibitionInterferes with enzyme activity, potentially affecting metabolic pathways.
Receptor BindingMay bind to specific receptors, altering signal transduction.
Cytotoxic EffectsInduces apoptosis in cancer cell lines through mitochondrial disruption.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Similar chlorinated compounds have demonstrated efficacy against various pathogens.
  • Cytotoxicity : Studies have shown that related compounds can exhibit cytotoxic effects against cancer cell lines such as HCT-116 and HeLa. These effects are often measured by the IC50 value, which indicates the concentration required to inhibit cell growth by 50% .
  • Herbicidal Activity : The compound is also being studied for its potential use as a herbicide due to its ability to interfere with essential biochemical processes in plants .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    A study involving structurally similar compounds demonstrated significant cytotoxicity against human cancer cell lines. The IC50 values for these compounds were below 100 μM, indicating strong potential for therapeutic applications in oncology .
  • Inhibition of Cholinesterases :
    Compounds with similar structures have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurotransmission and are targets for Alzheimer's disease therapy .

Properties

CAS No.

346696-93-3

Molecular Formula

C13H7Cl4NO

Molecular Weight

335.0 g/mol

IUPAC Name

3-chloro-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C13H7Cl4NO/c14-8-3-1-2-7(4-8)13(19)18-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19)

InChI Key

HBRYCKWBXZNPNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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